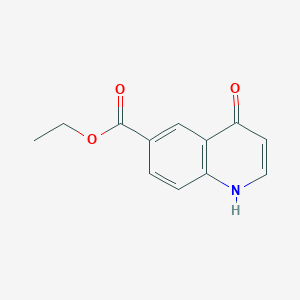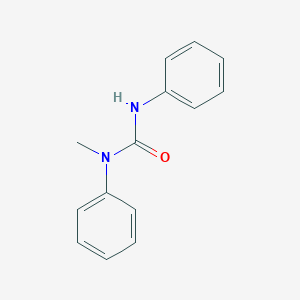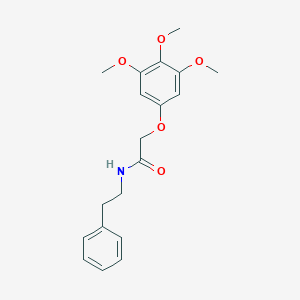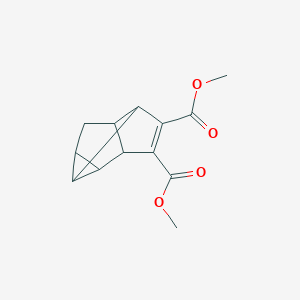
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid, also known as HDM-4, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of cancer research.
Mechanism Of Action
The exact mechanism of action of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is not fully understood. However, it has been proposed that 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid acts by inhibiting the activity of tubulin, a protein involved in cell division. This inhibition leads to cell cycle arrest and ultimately, apoptosis.
Biochemical And Physiological Effects
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is its high specificity for cancer cells, which reduces the risk of off-target effects. However, one limitation is the lack of clinical data, as 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is still in the preclinical stage of development.
Future Directions
Future research on 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid could focus on optimizing the synthesis method to increase yield and purity. Additionally, further studies could investigate the potential applications of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid in combination with other chemotherapy drugs or in the treatment of inflammatory diseases. Clinical trials could also be conducted to assess the safety and efficacy of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid in humans.
In conclusion, 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is a novel compound with potential applications in cancer research. Its specificity for cancer cells and ability to induce apoptosis make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and assess its safety and efficacy in humans.
Synthesis Methods
The synthesis of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid involves the reaction of 2,5-dimethoxyphenol with heptylthiol in the presence of sodium hydride and 2-bromoacetic acid. The resulting product is then purified using column chromatography to obtain 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid in high yield and purity.
Scientific Research Applications
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has been found to increase the effectiveness of chemotherapy drugs, such as cisplatin and doxorubicin, when used in combination.
properties
CAS RN |
129658-25-9 |
|---|---|
Product Name |
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid |
Molecular Formula |
C17H26O4S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-(4-heptylsulfanyl-2,5-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C17H26O4S/c1-4-5-6-7-8-9-22-16-12-14(20-2)13(11-17(18)19)10-15(16)21-3/h10,12H,4-9,11H2,1-3H3,(H,18,19) |
InChI Key |
QXQMUUNFIZAIFH-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=C(C=C(C(=C1)OC)CC(=O)O)OC |
Canonical SMILES |
CCCCCCCSC1=C(C=C(C(=C1)OC)CC(=O)O)OC |
Other CAS RN |
129658-25-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)


![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)